3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline
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Overview
Description
3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline is an organic compound that features a bromine atom, a cyclobutyl group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline typically involves the following steps:
Bromination: The starting material, 2,4,6-trifluoroaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new aniline derivative, while oxidation can produce nitro compounds .
Scientific Research Applications
3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: Its unique structural features make it a valuable tool for studying biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(trifluoromethyl)aniline: Lacks the cyclobutyl group but shares the bromine and trifluoromethyl groups.
3-amino-5-bromobenzotrifluoride: Contains an amino group instead of the cyclobutyl group.
3-bromo-α,α,α-trifluorotoluene: Similar trifluoromethyl and bromine substitution but lacks the aniline core
Uniqueness
3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-8-4-7(11(13,14)15)5-10(6-8)16-9-2-1-3-9/h4-6,9,16H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGKTLVBZOPCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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